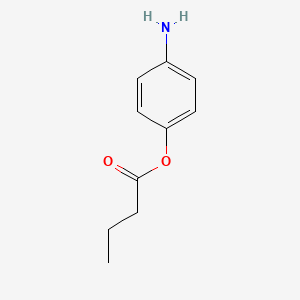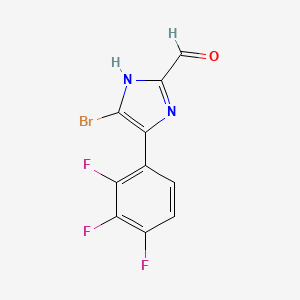![molecular formula C27H17BrN2 B13702256 2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B13702256.png)
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a phenanthroimidazole core structure, which is further substituted with a bromophenyl and a phenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-phenylenediamine with 3-bromobenzaldehyde in the presence of an acid catalyst can yield the desired imidazole derivative . The reaction is usually carried out at elevated temperatures, often around 85°C, and requires a prolonged reaction time of about 16 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the aromatic rings or the imidazole core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors by binding to their active sites. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromophenyl)-1H-benzo[d]imidazole
- 2-(3-Bromophenyl)imidazo[2,1-b]oxazole
- N-(2-Bromophenyl)-4H-[1,3]benzothiazin-2-amine
Uniqueness
2-(3-Bromophenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole is unique due to its phenanthroimidazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C27H17BrN2 |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-3-phenylphenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C27H17BrN2/c28-19-10-8-9-18(17-19)27-29-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)26(25)30(27)20-11-2-1-3-12-20/h1-17H |
Clave InChI |
NAVAAXULUJYITD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C4=CC=CC=C4C5=CC=CC=C53)N=C2C6=CC(=CC=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene, 3-bromo-6-(1,1-dimethylethyl)-](/img/structure/B13702176.png)
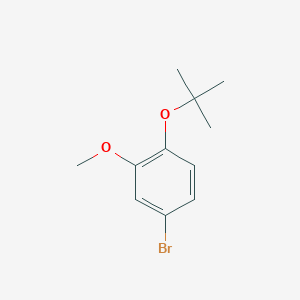
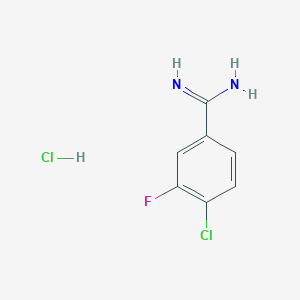
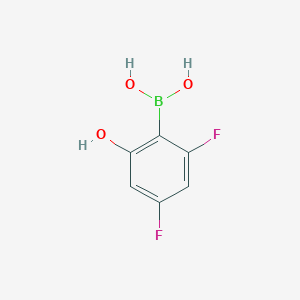
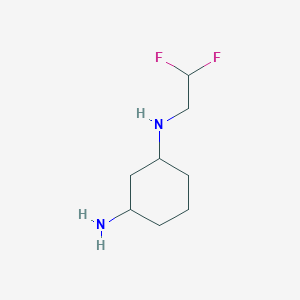
![1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]-2-propanol](/img/structure/B13702204.png)
